4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit cox-1 inhibitory activity .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as cox-1, leading to inhibition .
Biochemical Pathways
Related compounds have been shown to inhibit cox-1, which plays a crucial role in the inflammatory response .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory properties .
Preparation Methods
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like toluene and purification steps involving activated carbon and filtration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic activities.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar thiazole and piperidine structure but differ in their substituents and overall molecular framework.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also contain the thiazole ring but incorporate a morpholine moiety instead of piperidine.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
4-phenyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVUOKZTPNIIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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